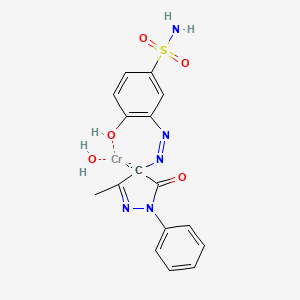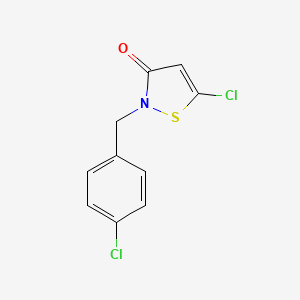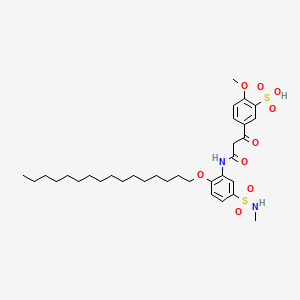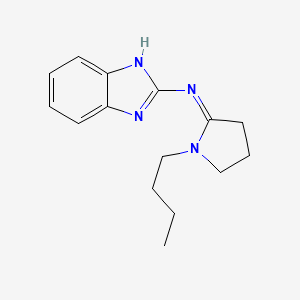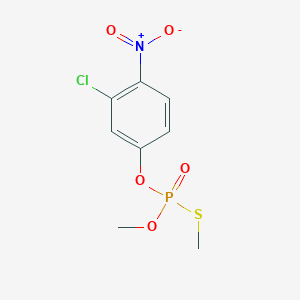
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is an organic thiophosphate compound. It is characterized by the presence of a chloro group at position 3 and a nitro group at position 4 on the phenyl ring. This compound is known for its potent cholinesterase inhibitory properties and is widely used as an insecticide to control a variety of insects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate typically involves the reaction of 3-chloro-4-nitrophenol with O,S-dimethyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxon derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Oxon derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the mechanisms of organophosphate reactions.
Biology: Employed in studies involving cholinesterase inhibition and enzyme kinetics.
Medicine: Investigated for its potential use in developing treatments for diseases involving cholinesterase dysfunction.
Industry: Utilized as an insecticide in agricultural practices to control pests
Mécanisme D'action
The primary mechanism of action of O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate involves the inhibition of cholinesterase enzymes. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of the postsynaptic receptors, causing paralysis and death in insects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fenitrothion: O,O-dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate.
Methyl parathion: O,O-dimethyl O-p-nitrophenyl phosphorothioate.
Ethyl parathion: O,O-diethyl O-p-nitrophenyl phosphorothioate
Uniqueness
O-(3-Chloro-4-nitrophenyl) O,S-dimethyl phosphorothioate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its cholinesterase inhibitory activity compared to other similar compounds. This structural feature makes it a more potent insecticide .
Propriétés
Numéro CAS |
90110-57-9 |
|---|---|
Formule moléculaire |
C8H9ClNO5PS |
Poids moléculaire |
297.65 g/mol |
Nom IUPAC |
2-chloro-4-[methoxy(methylsulfanyl)phosphoryl]oxy-1-nitrobenzene |
InChI |
InChI=1S/C8H9ClNO5PS/c1-14-16(13,17-2)15-6-3-4-8(10(11)12)7(9)5-6/h3-5H,1-2H3 |
Clé InChI |
JLHQXDMEGNVDKP-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(OC1=CC(=C(C=C1)[N+](=O)[O-])Cl)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


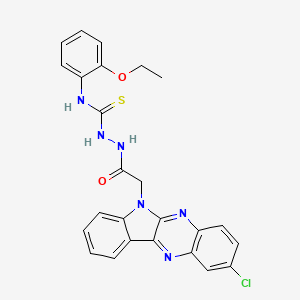

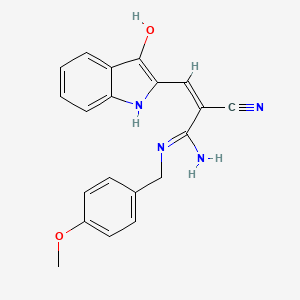

![6,9-bis(2-aminoethylimino)-2,5-dihydroxybenzo[g]isoquinolin-10-one;(Z)-but-2-enedioic acid](/img/structure/B12717253.png)
